
(1R)-(+)-Fenchyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-(+)-Fenchyl acetate: is a naturally occurring organic compound classified as a monoterpene ester. It is derived from fenchol, a bicyclic monoterpene alcohol, and acetic acid. This compound is known for its pleasant, camphor-like aroma and is commonly found in essential oils of various plants, including fennel and lavender. It is widely used in the fragrance and flavor industries due to its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions: (1R)-(+)-Fenchyl acetate can be synthesized through the esterification of (1R)-(+)-fenchol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous distillation to separate the product from the reaction mixture. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production.
化学反应分析
Types of Reactions: (1R)-(+)-Fenchyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (1R)-(+)-fenchol and acetic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: (1R)-(+)-Fenchol and acetic acid.
Reduction: (1R)-(+)-Fenchyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
科学研究应用
Chemistry: (1R)-(+)-Fenchyl acetate is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of plant biochemistry and essential oil composition.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new pharmaceuticals with antimicrobial or anti-inflammatory effects.
Industry: In the fragrance and flavor industries, this compound is used to impart a pleasant aroma to various products, including perfumes, soaps, and food items.
作用机制
The mechanism of action of (1R)-(+)-Fenchyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma.
In biological systems, its antimicrobial and anti-inflammatory effects are thought to be mediated through interactions with cellular membranes and enzymes, although the exact molecular targets and pathways are still under investigation.
相似化合物的比较
(1R)-(+)-Fenchol: The parent alcohol from which (1R)-(+)-Fenchyl acetate is derived.
Bornyl acetate: Another monoterpene ester with a similar structure and aroma.
Isobornyl acetate: A structural isomer of bornyl acetate with similar applications in fragrances.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers and related compounds. Its pleasant camphor-like aroma and potential biological activities make it a valuable compound in various fields.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
InChI 键 |
JUWUWIGZUVEFQB-RTYFJBAXSA-N |
手性 SMILES |
CC(=O)OC1[C@@]2(CCC(C2)C1(C)C)C |
规范 SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)

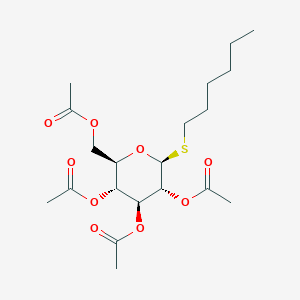
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

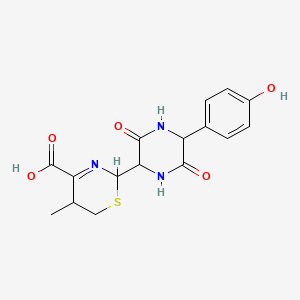

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
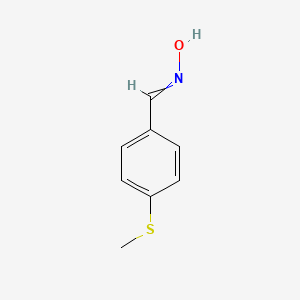
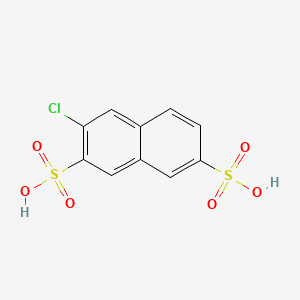
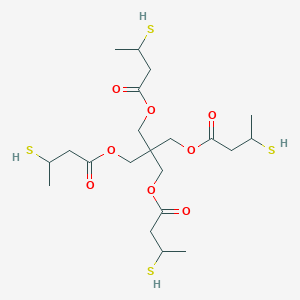
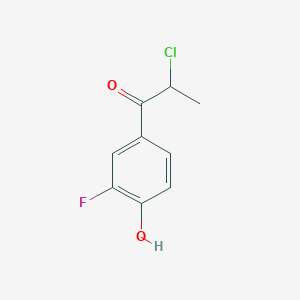
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
